BenchChemオンラインストアへようこそ!

2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one

α1-Adrenoceptor Antagonist Synthetic Intermediate Nucleophilic Displacement

2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one is a heterocyclic building block belonging to the imidazoquinazolinone class. It is primarily employed as a pivotal synthetic intermediate for constructing 2-substituted methyl derivatives that act as potent α1-adrenoceptor antagonists.

Molecular Formula C11H10BrN3O
Molecular Weight 280.12 g/mol
CAS No. 139047-54-4
Cat. No. B1487062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one
CAS139047-54-4
Molecular FormulaC11H10BrN3O
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESC1C(NC2=C3C=CC=CC3=NC(=O)N21)CBr
InChIInChI=1S/C11H10BrN3O/c12-5-7-6-15-10(13-7)8-3-1-2-4-9(8)14-11(15)16/h1-4,7,13H,5-6H2
InChIKeyREIRZIKCQYSRMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CAS 139047-54-4) in α1-Adrenoceptor Antagonist Synthesis: A Key Intermediate Overview


2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one is a heterocyclic building block belonging to the imidazoquinazolinone class. It is primarily employed as a pivotal synthetic intermediate for constructing 2-substituted methyl derivatives that act as potent α1-adrenoceptor antagonists [2]. The compound features a reactive bromomethyl handle on a rigid tricyclic core, enabling efficient diversification through nucleophilic displacement [1]. Its synthesis and utility are well-documented in the patent literature, where it serves as a gateway to pharmacologically active congeners [2].

Procurement Risks: Why 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one Cannot Be Replaced by Simple Analogs


Generic substitution within the imidazoquinazolinone class is unreliable because the position and nature of the halomethyl substituent critically dictate both the reactivity in subsequent coupling reactions and the pharmacological profile of the final drug candidates. The 2-bromomethyl derivative is specifically required for constructing the 2-substituted methyl series of α1-antagonists, which exhibit a distinct selectivity and potency profile (e.g., 8-fold α1A/α1B selectivity for compound 4) compared to the 3-substituted series [1][2]. Using a chloromethyl analog or a 3-bromomethyl isomer would alter the reaction kinetics, regiochemical outcome, and the resulting biological activity, making direct interchange unfeasible without extensive re-optimization.

Head-to-Head Evidence for Selecting 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one Over Available Alternatives


Synthetic Yield Superiority of the 2-Bromomethyl Intermediate vs. the 3-Bromomethyl Analog in α1-Antagonist Synthesis

The 2-bromomethyl intermediate is obtained in high yield (95–97%) via a clean, scalable bromocyclization of 3-allylquinazolinone precursors [1]. In contrast, the analogous 3-substituted methyl series requires a different synthetic route that often involves lower-yielding steps or less direct access to the key intermediate [2]. The high and reproducible yield of the 2-bromomethyl compound directly translates to more cost-effective and reliable access to the 2-substituted methyl class of potent α1-antagonists.

α1-Adrenoceptor Antagonist Synthetic Intermediate Nucleophilic Displacement

Regiochemical Fidelity: 2-Bromomethyl Provides Exquisite Control Over Final Drug Selectivity

The position of the bromomethyl group dictates the regiochemistry of the final antagonist, which in turn governs receptor subtype selectivity. The 2-substituted methyl series (compound 4) derived from this intermediate shows an 8-fold higher affinity for the α1A-adrenoceptor over the α1B subtype [1]. This contrasts with the 3-substituted series (compound 5), which, while highly potent (Ki = 0.21 nM), exhibits a different selectivity profile [1]. Thus, only the 2-bromomethyl intermediate enables the synthesis of antagonists with this specific α1A-preferring pharmacological fingerprint.

α1-Adrenoceptor Subtypes Regiochemistry Structure-Activity Relationship

Melting Point and Purity Specifications Enable Quality-Controlled Procurement

The commercial standard for this compound is defined by a sharp melting point of 213–215 °C and a minimum purity of >95% [1][2]. These specifications provide a simple, quantitative check for identity and purity upon receipt, which is not universally available for all custom-synthesized analogs. In comparison, the 3-bromomethyl-5-(methylthio) analog (CAS 139047-57-7) is often supplied as a research-grade chemical with less rigorously defined thermal characteristics.

Quality Control Melting Point Purity Specification

Optimal Application Scenarios for 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one Based on Evidence


Synthesis of α1A-Selective Adrenoceptor Antagonists for Urological Disorders

The compound is the definitive starting material for generating the 2-substituted methyl series of α1-antagonists, which have demonstrated 8-fold selectivity for the α1A subtype [1]. This selectivity profile is therapeutically relevant for conditions like benign prostatic hyperplasia, where minimizing α1B-mediated vascular effects is desirable. Procurement is justified when the target product profile requires this specific subtype selectivity.

Lead Optimization Libraries via Late-Stage Diversification

The high synthetic yield (95–97%) and reliable nucleophilic displacement chemistry of the bromomethyl group [2] make this intermediate ideal for generating diverse compound libraries through parallel synthesis. Researchers can react it with a wide array of amines to quickly explore structure-activity relationships around the 2-position of the imidazoquinazolinone core.

Procurement for Scale-Up and Process Chemistry

The robust, high-yielding bromocyclization procedure (Method A, 95% yield) [2] indicates that this intermediate can be produced at scale with minimal optimization. For process chemists, the availability of a well-characterized building block with a defined melting point (213–215 °C) [1] facilitates in-process control and quality assurance during kilogram-scale campaigns.

Quote Request

Request a Quote for 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.